SBP-7455

Description

Properties

IUPAC Name |

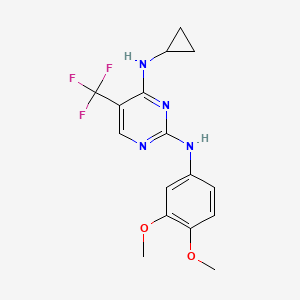

4-N-cyclopropyl-2-N-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O2/c1-24-12-6-5-10(7-13(12)25-2)22-15-20-8-11(16(17,18)19)14(23-15)21-9-3-4-9/h5-9H,3-4H2,1-2H3,(H2,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQROJYIEHOOQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SBP-7455

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBP-7455 is a potent, orally bioavailable, dual-specific small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and its homologue ULK2.[1][2][3] These serine/threonine kinases are central to the initiation of the autophagy pathway, a critical cellular recycling process that is often hijacked by cancer cells to sustain growth and survive stress.[2][4] this compound exerts its therapeutic potential by directly inhibiting the enzymatic activity of ULK1/2, thereby blocking autophagic flux and leading to cancer cell death, particularly in models of triple-negative breast cancer (TNBC).[2][5][6] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental procedures.

Core Mechanism of Action: Inhibition of ULK1/2 Kinase Activity

This compound functions as a direct inhibitor of ULK1 and ULK2, the apical kinases in the autophagy signaling cascade.[2][7] By binding to these kinases, this compound blocks their catalytic function, preventing the phosphorylation of downstream substrates essential for the formation of the autophagosome.[7][8] This targeted inhibition at the initiation stage of autophagy distinguishes this compound from other autophagy inhibitors that act at later stages, such as chloroquine and hydroxychloroquine, which are known for their lack of specificity and associated toxicities.[2]

Biochemical Potency

This compound demonstrates high potency against ULK1 and ULK2 in biochemical assays. The compound was developed as an improvement upon the earlier ULK1 inhibitor, SBI-0206965, exhibiting enhanced binding affinity and inhibitory activity.[2][7]

| Target | Assay | IC50 | Reference |

| ULK1 | ADP-Glo | 13 nM | [1][3] |

| ULK2 | ADP-Glo | 476 nM | [1][3] |

Cellular Activity

In cellular contexts, this compound effectively inhibits autophagic flux and reduces the viability of cancer cell lines, particularly those dependent on autophagy for survival.

| Cell Line | Assay | IC50 | Treatment Duration | Reference |

| MDA-MB-468 (TNBC) | CellTiter-Glo (Viability) | 0.3 µM | 72 hours | [3] |

Signaling Pathway of this compound Action

Under normal conditions, the ULK1/2 complex (including ATG13, ATG101, and FIP200) initiates autophagy.[2] Upon inhibition by this compound, this initiation is blocked. The mTOR pathway, a central regulator of cell growth, is a key upstream negative regulator of the ULK1 complex.[4] When mTOR is active, it phosphorylates and inactivates ULK1, suppressing autophagy.[4] Conversely, under cellular stress (e.g., nutrient deprivation or treatment with certain chemotherapeutics), mTOR is inhibited, allowing for ULK1 activation and autophagy induction. This compound's mechanism is therefore particularly relevant in contexts where autophagy is a survival mechanism for cancer cells.

The diagram below illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits the ULK1/2 complex, blocking downstream phosphorylation events and autophagosome formation.

Synergistic Activity with PARP Inhibitors

A significant aspect of this compound's therapeutic potential is its synergistic effect with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib.[2] PARP inhibitors can induce autophagy as a pro-survival response in cancer cells.[2] this compound counters this resistance mechanism by inhibiting the induced autophagic flux, leading to enhanced cancer cell killing.[2][7]

The logical relationship for this synergistic action is depicted below.

Caption: this compound enhances the efficacy of PARP inhibitors by blocking the pro-survival autophagy response.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

-

Objective: To determine the IC50 of this compound against ULK1 and ULK2.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.

-

Methodology:

-

Recombinant ULK1 or ULK2 enzyme is incubated with a specific substrate and ATP in a reaction buffer.

-

This compound is added at various concentrations to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a set temperature.

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Luminescence is measured using a plate reader, and the data is normalized to controls to calculate the percent inhibition and determine the IC50 value.

-

Cell Viability Assay (CellTiter-Glo®)

-

Objective: To assess the effect of this compound on the viability of cancer cells.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

-

Methodology:

-

TNBC cells (e.g., MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound (and/or a PARP inhibitor for synergy studies) or a vehicle control (DMSO).

-

The plates are incubated for a specified duration (e.g., 72 hours).

-

The CellTiter-Glo® Reagent is added to each well, and the plate is mixed to induce cell lysis and initiate the luminescent reaction.

-

After a brief incubation to stabilize the signal, luminescence is recorded with a luminometer.

-

The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated from the dose-response curves.

-

Autophagic Flux Assay (mCherry-EGFP-LC3)

-

Objective: To monitor the effect of this compound on autophagic flux.

-

Principle: This assay utilizes a tandem fluorescently tagged LC3 protein (mCherry-EGFP-LC3). In non-acidic autophagosomes, both EGFP and mCherry fluoresce. Upon fusion with the acidic lysosome to form an autolysosome, the EGFP fluorescence is quenched, while the acid-stable mCherry continues to fluoresce. An increase in red-only puncta indicates increased autophagic flux.

-

Methodology:

-

TNBC cells are transduced to stably express the mCherry-EGFP-LC3 reporter.

-

Cells are treated with DMSO (control), this compound, an autophagy inducer (e.g., olaparib or starvation media), or a combination.

-

After the treatment period (e.g., 48 hours), cells are fixed.

-

Fluorescence microscopy is used to visualize and quantify the number of yellow (EGFP and mCherry) and red (mCherry only) puncta per cell.

-

An increase in the ratio of red to yellow puncta signifies an increase in autophagic flux. Inhibition of this increase by this compound demonstrates its mechanism of action.

-

Below is a workflow diagram for the autophagic flux assay.

Caption: Workflow for assessing autophagic flux using the mCherry-EGFP-LC3 reporter system.

In Vivo Pharmacokinetics and Target Engagement

This compound is orally bioavailable in mice.[2][5][6] Pharmacokinetic studies have been conducted to assess its in vivo properties.

| Parameter | Value | Dosing | Species | Reference |

| Tmax | ~1 hour | 30 mg/kg (oral) | Mice | [3] |

| Cmax | 990 nM | 30 mg/kg (oral) | Mice | [3] |

| T1/2 | 1.7 hours | 30 mg/kg (oral) | Mice | [3] |

In vivo target engagement has been demonstrated by observing the modulation of downstream biomarkers. Following oral administration of this compound in mice, a robust inhibition of the phosphorylation of ATG13 at Ser318 (a direct ULK1 substrate) was observed in liver samples.[2][3] Additionally, downregulation of total ATG13 and ULK1 protein levels was noted.[3][7]

Conclusion

This compound is a highly potent and specific dual inhibitor of ULK1 and ULK2, the initiating kinases of the autophagy pathway. Its mechanism of action involves the direct inhibition of their enzymatic activity, leading to a blockade of autophagic flux, which in turn promotes apoptosis in cancer cells that rely on autophagy for survival. The synergistic activity of this compound with PARP inhibitors highlights its potential as a combination therapy for challenging cancers like TNBC. The favorable oral pharmacokinetic profile and demonstrated in vivo target engagement further support its development as a promising therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

SBP-7455: A Technical Guide to a Novel Dual ULK1/ULK2 Inhibitor for Autophagy Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBP-7455 is a potent, orally bioavailable small molecule inhibitor targeting the dual specificity Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3] These serine/threonine kinases are central to the initiation of the autophagy pathway, a critical cellular process for maintaining homeostasis through the degradation and recycling of cellular components.[4][5] In the context of oncology, particularly in aggressive cancers like triple-negative breast cancer (TNBC), autophagy can serve as a pro-survival mechanism, enabling cancer cells to withstand metabolic stress and resist therapeutic interventions.[6][7] this compound, a next-generation inhibitor developed from its predecessor SBI-0206965, demonstrates enhanced potency and improved pharmacokinetic properties, positioning it as a valuable tool for investigating the therapeutic potential of autophagy inhibition.[1][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.

Core Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 (nM) | Reference |

| ULK1 | ADP-Glo | 13 | [2][3] |

| ULK2 | ADP-Glo | 476 | [2][3] |

Table 2: Cellular Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cells

| Cell Line | Assay | IC50 (µM) | Duration | Reference |

| MDA-MB-468 | CellTiter-Glo | 0.3 | 72 hours | [9] |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Tmax | ~1 hour | 30 mg/kg, oral | [3] |

| Cmax | 990 nM | 30 mg/kg, oral | [3] |

| T1/2 | 1.7 hours | 30 mg/kg, oral | [3] |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of ULK1 and ULK2, the apical kinases in the autophagy initiation complex. Under conditions of cellular stress, such as nutrient deprivation, ULK1/ULK2 are activated and phosphorylate downstream components of the autophagy machinery, including Beclin1 and VPS34, leading to the formation of the autophagosome.[1] By inhibiting ULK1/ULK2, this compound effectively blocks these initial phosphorylation events, thereby preventing the induction of autophagy.[1][9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against ULK1 and ULK2 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

-

Recombinant human ULK1 or ULK2 enzyme

-

Myelin Basic Protein (MBP) as a substrate (or other suitable substrate)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[10]

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µl of this compound dilution or vehicle (DMSO control).

-

Add 2 µl of ULK1 or ULK2 enzyme diluted in kinase buffer. The exact concentration of the enzyme should be optimized to ensure the reaction is in the linear range.

-

Add 2 µl of a substrate/ATP mix. The concentrations of substrate (e.g., MBP) and ATP should be at or near their respective Km values for the kinase to ensure accurate IC50 determination.

-

Incubate the reaction at room temperature for 60 minutes.[11]

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[11]

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[10]

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

References

- 1. m.youtube.com [m.youtube.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GitHub - kkttzjy/Synergy-score-calculation: Calculate the synergy score for drug combination [github.com]

- 5. Quantification of autophagy flux in isolated mouse skeletal muscle fibers with overexpression of fluorescent protein mCherry-EGFP-LC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combenefit: an interactive platform for the analysis and visualization of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

SBP-7455: A Technical Overview of a Novel Autophagy Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

SBP-7455 is a potent, orally bioavailable, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation. Developed as a second-generation inhibitor, this compound demonstrates enhanced potency and improved pharmacokinetic properties compared to its predecessor, SBI-0206965. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its potential as a therapeutic agent in triple-negative breast cancer (TNBC). Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and development efforts.

Introduction

Autophagy is a cellular self-degradation process that plays a critical role in maintaining cellular homeostasis. However, in the context of cancer, autophagy can be hijacked by tumor cells to survive stress conditions, such as those induced by chemotherapy, thus contributing to drug resistance.[1] Inhibition of autophagy has therefore emerged as a promising therapeutic strategy to enhance the efficacy of anti-cancer treatments.[1]

ULK1 and its homolog ULK2 are serine/threonine kinases that form a crucial complex for initiating the autophagy cascade.[2] this compound was developed through a structure-based drug design approach to target these kinases, aiming to overcome the limitations of earlier inhibitors.[3] This document details the scientific journey of this compound from its chemical synthesis to its preclinical evaluation.

Discovery and Synthesis

This compound was rationally designed to improve upon the potency and drug-like properties of the first-generation ULK1/2 inhibitor, SBI-0206965.[3] A structure-based approach, utilizing the X-ray crystal structure of ULK2 in complex with SBI-0206965, guided the optimization of the chemical scaffold.[2]

Chemical Synthesis

The synthesis of this compound (also referred to as compound 26 in some literature) involves a multi-step process. The general chemical information indicates that all reactions were performed with oven-dried glassware under a nitrogen atmosphere with magnetic stirring.[4] Solvents and chemicals were sourced commercially and used without further purification unless specified.[4] Microwave-assisted reactions were conducted in a CEM Discover microwave reactor.[4] Reaction progress was monitored by reverse-phase HPLC and/or thin-layer chromatography (TLC), and purification was achieved using prepacked silica or C18 cartridges.[4]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of ULK1 and ULK2.[5] This inhibition prevents the phosphorylation of downstream substrates, such as Beclin-1 and Vps34, which are essential for the formation of the autophagosome.[3] By blocking autophagy at its initiation step, this compound leads to the accumulation of cellular waste and ultimately, cell death, particularly in cancer cells that are highly dependent on autophagy for survival.[2]

Signaling Pathway

Caption: this compound inhibits the ULK1/2 complex, blocking autophagy initiation.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Target | Assay | IC50 (nM) | Reference |

| ULK1 | ADP-Glo | 13 | [5] |

| ULK2 | ADP-Glo | 476 | [5] |

Table 2: Cell-Based Activity

| Cell Line | Assay | IC50 (µM) | Duration (h) | Reference |

| MDA-MB-468 (TNBC) | CellTiter-Glo | 0.3 | 72 | [5] |

Table 3: Pharmacokinetic Parameters in Mice

| Parameter | Value | Dosing | Reference |

| Cmax | 990 nM | 30 mg/kg, oral | [5] |

| Tmax | ~1 h | 30 mg/kg, oral | [5] |

| T1/2 | 1.7 h | 30 mg/kg, oral | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the evaluation of this compound.

ADP-Glo Kinase Assay

This assay was used to determine the in vitro inhibitory activity of this compound against ULK1 and ULK2.

Protocol:

-

Prepare a kinase dilution buffer containing 25 mM HEPES (pH 7.5), 200 mM NaCl, 10 mM MgCl₂, 1 mM MnCl₂, and 2 mM TCEP.

-

In a reaction tube, combine 9 µL of 50 nM of the target kinase (ULK1 or ULK2) with varying concentrations of this compound.

-

Initiate the reaction by adding 2 µL of 500 µM ATP in the same buffer.

-

Allow the reaction to proceed for 1 hour at room temperature.

-

Add 20 µL of ADP-Glo ATP depletion reagent to each reaction and incubate for 40 minutes at room temperature.

-

Measure the luminescent output using a luminometer or a plate reader. The IC₅₀ values are calculated from the dose-response curves.

Cell Viability Assay (CellTiter-Glo)

This assay was used to assess the effect of this compound on the viability of cancer cells.

Protocol:

-

Seed MDA-MB-468 cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.25 nM to 15 µM) for 72 hours.[4]

-

After the incubation period, add CellTiter-Glo reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability.

-

Generate a dose-response curve to determine the IC₅₀ value.

In Vivo Pharmacokinetic Study

This study was performed to evaluate the absorption, distribution, metabolism, and excretion of this compound in a murine model.

Protocol:

-

Administer a single dose of this compound (30 mg/kg) to mice via oral gavage.[5]

-

Collect blood samples at various time points post-administration.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma concentration of this compound using a suitable analytical method (e.g., LC-MS/MS).

-

Calculate the pharmacokinetic parameters (Cmax, Tmax, T1/2) from the plasma concentration-time profile.

In Vivo Target Engagement Study

This study aimed to confirm that this compound inhibits its target in a living organism.

Protocol:

-

Dose mice with this compound (10 mg/kg) or a vehicle control by oral gavage.[5]

-

Collect liver samples after 2 hours.[5]

-

Prepare liver lysates and analyze the phosphorylation status of ATG13 (at Ser318), a direct downstream target of ULK1, using Western blotting.

-

A reduction in phosphorylated ATG13 in the this compound-treated group compared to the vehicle group indicates target engagement.

Synergistic Effects with PARP Inhibitors

A significant finding in the preclinical evaluation of this compound is its synergistic cytotoxicity with PARP inhibitors, such as olaparib, in TNBC cells.[2][6] PARP inhibitors induce DNA damage, and the inhibition of autophagy by this compound prevents the cancer cells from clearing the damaged components, leading to enhanced cell death.[4]

Experimental Workflow for Synergy Studies

References

- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer | bioRxiv [biorxiv.org]

An In-Depth Technical Guide to the Downstream Signaling Effects of SBP-7455

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the downstream signaling effects of SBP-7455, a potent and orally active dual inhibitor of ULK1 and ULK2, the initiating kinases of the autophagy pathway. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2. These serine/threonine kinases are critical for the initiation of autophagy, a cellular process of degradation and recycling of its own components. By inhibiting ULK1 and ULK2, this compound effectively blocks the autophagic process at its earliest step. This targeted inhibition leads to a cascade of downstream effects, ultimately impacting cell survival and proliferation, particularly in cancer cells that rely on autophagy for their growth and resistance to therapy.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the activity and effects of this compound from various preclinical studies.

Table 1: In Vitro Kinase Inhibition

| Target | Assay | IC50 (nM) | Reference |

| ULK1 | ADP-Glo | 13 | [2] |

| ULK2 | ADP-Glo | 476 | [2] |

| ULK1 | NanoBRET | 328 | [3] |

Table 2: In Vitro Cellular Activity

| Cell Line | Assay | Effect | IC50 (µM) | Treatment Duration | Reference |

| MDA-MB-468 | Cell Viability | Inhibition of cell growth | 0.3 | 72 hours | [2] |

| MDA-MB-468 | Apoptosis | Increased apoptosis under starvation | - | 18 hours | [4] |

Table 3: In Vivo Pharmacokinetics in Mice

| Parameter | Value | Dose | Route | Reference |

| Tmax | ~1 hour | 30 mg/kg | Oral | [2] |

| Cmax | 990 nM | 30 mg/kg | Oral | [2] |

| T1/2 | 1.7 hours | 30 mg/kg | Oral | [2] |

Table 4: Synergistic Effects with Olaparib in MDA-MB-468 Cells

| Treatment | Concentration | Effect | Reference |

| This compound | 10 µM | Inhibits olaparib-induced autophagic flux | [4] |

| Olaparib | 30 µM | Induces autophagic flux | [4] |

| This compound + Olaparib | 0.19 µM + 7.5 µM | Synergistically kill MDA-MB-468 cells | [4] |

Signaling Pathways and Experimental Workflows

This compound Downstream Signaling Pathway

The following diagram illustrates the primary downstream signaling effects of this compound through the inhibition of ULK1/2.

Caption: Downstream signaling cascade of this compound.

Experimental Workflow for In Vitro Synergy Studies

This diagram outlines the typical workflow for assessing the synergistic effects of this compound and a PARP inhibitor like olaparib.

Caption: Workflow for synergy assessment.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay from Promega.[5][6][7]

-

Reagent Preparation:

-

Prepare a 1mM stock solution of ATP and ADP in kinase reaction buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

Prepare serial dilutions of this compound in DMSO.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of 2x ULK1 or ULK2 enzyme solution.

-

Add 1 µL of this compound dilution or DMSO (vehicle control).

-

Initiate the reaction by adding 1.5 µL of 3.3x substrate/ATP mix.

-

Incubate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Target Engagement Assay (NanoBRET™)

This protocol is based on the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay.[8][9][10][11][12]

-

Cell Preparation:

-

HEK293 cells are transiently transfected with a NanoLuc®-ULK1 or NanoLuc®-ULK2 fusion vector.

-

After 24 hours, harvest the cells and resuspend them in Opti-MEM.

-

-

Assay Procedure:

-

Dispense 20 µL of the cell suspension into a 384-well white assay plate.

-

Add NanoBRET™ Tracer K-5 to a final concentration of 1 µM.

-

Add serial dilutions of this compound or DMSO control.

-

Incubate for 2 hours at 37°C in a CO2 incubator.

-

-

Signal Detection:

-

Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

Read the plate immediately on a luminometer equipped with 450 nm and >600 nm filters to measure donor and acceptor emission, respectively.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

-

Determine the IC50 value from the dose-response curve of the BRET ratio versus the inhibitor concentration.

-

Cell Viability Assay (CellTiter-Glo®)

This protocol follows the general guidelines for the CellTiter-Glo® Luminescent Cell Viability Assay.[2][13]

-

Cell Seeding:

-

Seed MDA-MB-468 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well.

-

Allow the cells to attach and grow for 24 hours.

-

-

Treatment:

-

Treat the cells with serial dilutions of this compound, olaparib, or a combination of both. Include a DMSO vehicle control.

-

Incubate for 72 hours.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

Autophagic Flux Assay (mCherry-EGFP-LC3)

This assay utilizes cells stably expressing the tandem mCherry-EGFP-LC3 reporter.[3][11][17][18][19]

-

Cell Culture and Treatment:

-

Culture MDA-MB-468 cells stably expressing mCherry-EGFP-LC3.

-

Treat the cells with this compound (10 µM), olaparib (30 µM), or a combination for 48 hours. Include a DMSO control.

-

-

Sample Preparation for Flow Cytometry:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and resuspend them in flow cytometry buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer equipped with lasers for exciting EGFP (e.g., 488 nm) and mCherry (e.g., 561 nm).

-

Measure the fluorescence intensity of EGFP and mCherry for each cell.

-

-

Data Analysis:

-

Calculate the ratio of mCherry to EGFP fluorescence for each cell. An increase in this ratio indicates an increase in autophagic flux.

-

Compare the mCherry:EGFP ratios between the different treatment groups.

-

Apoptosis Assay (PE-Annexin V/7-AAD Staining)

This protocol is based on standard procedures for apoptosis detection by flow cytometry.[12][20]

-

Cell Treatment and Harvesting:

-

Treat MDA-MB-468 cells with this compound or DMSO in normal or starvation media for 18 hours.

-

Harvest both adherent and floating cells.

-

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of PE Annexin V and 5 µL of 7-AAD to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within 1 hour.

-

PE Annexin V positive and 7-AAD negative cells are considered to be in early apoptosis.

-

PE Annexin V and 7-AAD double-positive cells are in late apoptosis or are necrotic.

-

In Vivo Target Engagement

This protocol describes the assessment of this compound target engagement in a mouse model.[2]

-

Animal Dosing:

-

Administer this compound (10 mg/kg) or vehicle by oral gavage to mice.

-

-

Sample Collection:

-

After 2 hours, euthanize the mice and collect liver samples.

-

Immediately snap-freeze the tissues in liquid nitrogen.

-

-

Western Blot Analysis:

-

Prepare liver lysates.

-

Perform Western blotting to detect the levels of total and phosphorylated ATG13 (Ser318), as well as total ULK1.

-

-

Data Analysis:

-

Quantify the band intensities to determine the effect of this compound on the phosphorylation of ATG13 and the levels of ULK1 and ATG13.

-

In Vivo Pharmacokinetic Studies

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in mice.[2][17]

-

Drug Administration:

-

Administer a single dose of this compound (e.g., 30 mg/kg) to mice via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via a method such as tail vein or retro-orbital bleeding.

-

Process the blood to obtain plasma.

-

-

Bioanalysis:

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Tmax, Cmax, and T1/2.

-

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the efficacy of this compound in a triple-negative breast cancer xenograft model.[5][13][14][15][16]

-

Tumor Implantation:

-

Subcutaneously inject MDA-MB-468 cells into the flank of immunocompromised mice.

-

Allow the tumors to grow to a palpable size.

-

-

Treatment:

-

Randomize the mice into different treatment groups (e.g., vehicle, this compound, olaparib, this compound + olaparib).

-

Administer the treatments according to a predetermined schedule.

-

-

Tumor Growth Monitoring:

-

Measure the tumor volume regularly using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tumors can be processed for further analysis (e.g., Western blotting, immunohistochemistry).

-

References

- 1. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 6. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. carnabio.com [carnabio.com]

- 10. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. promega.in [promega.in]

- 13. MiTO [mito.dkfz.de]

- 14. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]

- 16. MDA-MB-468 Cells [cytion.com]

- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

SBP-7455 in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SBP-7455, a novel dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, and its potential therapeutic application in triple-negative breast cancer (TNBC). This compound has demonstrated significant preclinical activity by inducing cell death in TNBC cells and displaying synergistic effects with PARP inhibitors, offering a promising new avenue for treating this aggressive and often drug-resistant form of breast cancer.

Core Mechanism of Action: Inhibition of Autophagy Initiation

This compound functions as a potent and orally active dual inhibitor of ULK1 and ULK2, two serine/threonine kinases that are pivotal for the initiation of autophagy.[1][2][3][4] Autophagy is a cellular recycling process that allows cancer cells to survive under stressful conditions, such as nutrient deprivation or exposure to chemotherapy.[1] By inhibiting ULK1 and ULK2, this compound effectively blocks the initial steps of autophagosome formation, leading to an accumulation of cellular waste and ultimately, cell death.[1][5] This targeted inhibition of a key cancer cell survival pathway makes this compound a promising candidate for TNBC therapy.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 (nM) | Reference |

| ULK1 | ADP-Glo | 13 | [6] |

| ULK2 | ADP-Glo | 476 | [6] |

Table 2: Cellular Activity of this compound in TNBC Cells

| Cell Line | Assay | IC50 (µM) | Treatment Duration | Reference |

| MDA-MB-468 | Cell Viability | 0.3 | 72 hours | [6] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Tmax | ~1 hour | 30 mg/kg (oral) | [6] |

| Cmax | 990 nM | 30 mg/kg (oral) | [6] |

| T1/2 | 1.7 hours | 30 mg/kg (oral) | [6] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its synergy with other anticancer agents.

Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.

Caption: Workflow for assessing this compound and Olaparib synergy in TNBC cells.

Synergistic Activity with PARP Inhibitors

A significant finding in the preclinical evaluation of this compound is its synergistic cytotoxicity when combined with the PARP inhibitor olaparib in TNBC cells.[1] PARP inhibitors are a class of targeted therapy that can be effective in cancers with BRCA mutations, which are common in TNBC. The combination of this compound and olaparib has been shown to be more effective at killing TNBC cells than either agent alone.[1] This suggests that inhibiting autophagy with this compound may prevent cancer cells from repairing the DNA damage induced by PARP inhibitors, leading to enhanced therapeutic efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

ADP-Glo™ Kinase Assay (for ULK1/2 Inhibition)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

-

Kinase Reaction:

-

Prepare a reaction mixture containing the ULK1 or ULK2 enzyme, the appropriate substrate (e.g., a peptide substrate), and ATP in a kinase buffer.

-

Add this compound at various concentrations to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescent signal using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

-

NanoBRET™ Target Engagement Assay (for Cellular Target Binding)

This assay measures the binding of this compound to ULK1 or ULK2 within living cells.

-

Cell Preparation:

-

Transfect cells (e.g., HEK293T) with a plasmid encoding a NanoLuc® luciferase-ULK1 or -ULK2 fusion protein.

-

Culture the transfected cells for 24 hours to allow for protein expression.

-

-

Assay Procedure:

-

Harvest the cells and resuspend them in Opti-MEM.

-

Add a NanoBRET™ tracer, a fluorescently labeled compound that binds to the kinase, to the cell suspension.

-

Add this compound at various concentrations.

-

Dispense the cell suspension into a multi-well plate.

-

Add NanoBRET™ Nano-Glo® Substrate and incubate at room temperature.

-

Measure the BRET signal (the ratio of tracer emission to luciferase emission) using a luminometer. A decrease in the BRET signal indicates displacement of the tracer by this compound, confirming target engagement.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Cell Seeding and Treatment:

-

Seed TNBC cells (e.g., MDA-MB-468) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with this compound, olaparib, or a combination of both at various concentrations for a specified period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add an equal volume of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

-

Western Blotting for Autophagy Markers

This technique is used to detect changes in the levels of key autophagy-related proteins.

-

Cell Lysis and Protein Quantification:

-

Treat TNBC cells with this compound and/or other agents.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against autophagy markers (e.g., LC3, p62, phospho-ATG13) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound represents a promising therapeutic agent for triple-negative breast cancer. Its novel mechanism of action, targeting the initiation of autophagy through the dual inhibition of ULK1 and ULK2, provides a new strategy to induce cancer cell death. The synergistic effects observed with PARP inhibitors further highlight its potential in combination therapies, which could overcome resistance and improve outcomes for patients with TNBC. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing the study and potential clinical application of this compound.

References

- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

SBP-7455: A Technical Guide on its Therapeutic Potential in Pancreatic Cancer

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its complex tumor microenvironment and profound resistance to conventional therapies. A key survival mechanism co-opted by PDAC is autophagy, a cellular recycling process that sustains metabolism and mitigates stress. SBP-7455, a potent and specific dual inhibitor of Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2), has emerged as a promising therapeutic agent. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and synergistic potential in pancreatic cancer models. It consolidates key quantitative data and provides detailed experimental protocols to facilitate further research and development.

Introduction to Autophagy in Pancreatic Cancer

PDAC is characterized by a dense, desmoplastic stroma that limits nutrient and oxygen availability, creating a highly stressful tumor microenvironment. To survive these conditions, cancer cells upregulate autophagy. This process involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to degrade and recycle their contents.[1][2] This recycling provides essential metabolites to fuel the high energetic demands of rapid tumor growth.[1]

The initiation of autophagy is critically controlled by the ULK1 complex.[3] Given the dependency of PDAC on this pathway, targeting ULK1 presents a rational and compelling therapeutic strategy. Furthermore, many standard-of-care therapies, including chemotherapy and targeted agents like MEK inhibitors, paradoxically induce protective autophagy, contributing to therapeutic resistance.[4][5] This underscores the potential of ULK1 inhibitors not only as monotherapies but also as powerful adjuncts to existing treatments.

This compound: A Potent and Specific ULK1/2 Inhibitor

This compound is an orally bioavailable small molecule designed as a dual inhibitor of ULK1 and its homolog ULK2.[6][7] It demonstrates high potency and greater specificity compared to earlier generation ULK1 inhibitors like SBI-0206965, showing less off-target activity on kinases such as Focal Adhesion Kinase (FAK).[4][5]

Mechanism of Action

This compound exerts its function by directly inhibiting the kinase activity of ULK1/2. This prevents the phosphorylation of key downstream components of the autophagy initiation complex, including Beclin-1, ATG13, and ATG14.[4][5] The inhibition of these phosphorylation events effectively halts the formation of the phagophore, the precursor to the autophagosome, thereby blocking autophagic flux at its earliest step.[4][5]

Preclinical Data in Pancreatic Cancer

Studies in pancreatic cancer cell lines (Panc1, BxPC3, MiaPaca2) and patient-derived organoids (PDOs) have demonstrated the potent anti-tumor activity of this compound.[4][5]

Monotherapy Activity

As a single agent, this compound effectively inhibits the growth of pancreatic cancer cells in a dose-dependent manner, with significant growth inhibition observed at concentrations of 0.5 µM and higher.[4][5] This cytostatic effect is coupled with the induction of apoptosis, which is observed to a greater degree than with the lysosomotropic autophagy inhibitor chloroquine (CQ).[4]

Synergy with Targeted Therapies and Chemotherapy

A key finding is the ability of this compound to reverse therapy-induced protective autophagy and synergize with standard-of-care agents.

-

MEK Inhibitors: The KRAS-RAF-MEK-ERK pathway is a central driver of PDAC.[8][9] Inhibition of this pathway with drugs like Trametinib leads to a robust induction of autophagy as a resistance mechanism.[4][5] Co-treatment with this compound strongly synergizes with Trametinib to inhibit the growth of pancreatic cancer cells and PDOs.[4][5]

-

Chemotherapy: Conventional chemotherapeutic agents used in PDAC, such as Gemcitabine and Cisplatin, also induce autophagy.[4] this compound can rescue this effect, suggesting its potential to enhance chemosensitivity.[4][5]

-

PARP Inhibitors: In the context of BRCA-mutant cancers, this compound has shown significant synergy with PARP inhibitors like olaparib.[3][6] This combination may be a promising strategy for this subset of pancreatic cancer patients.

Modulation of the Tumor Immune Microenvironment

Recent studies have revealed a novel role for ULK1 inhibition in modulating antigen presentation. In pancreatic cancer cells, MHC class I molecules are often sequestered within autophagosomes and lysosomes, impairing their ability to present tumor antigens to cytotoxic T cells. Treatment with this compound leads to an accumulation of MHC-I molecules and their release from lysosomes.[4][5] This suggests that this compound could enhance the efficacy of immune checkpoint inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

| Target / Cell Line | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| ULK1 | ADP-Glo (Biochemical) | 13 nM | [7] |

| ULK2 | ADP-Glo (Biochemical) | 476 nM | [7] |

| hM19A (PDAC Organoid) | Cell Viability | 1.6 µM | [5] |

| MDA-MB-468 (TNBC) | Cell Viability | 0.3 µM |[7] |

Table 2: Comparison with Other Autophagy Inhibitors

| Compound | Cell Line / Model | IC50 Value | Reference |

|---|---|---|---|

| This compound | hM19A (PDAC Organoid) | 1.6 µM | [5] |

| Hydroxychloroquine (HCQ) | hM19A (PDAC Organoid) | 21.7 µM |[5] |

Table 3: Murine Pharmacokinetic Profile of this compound

| Parameter | Value | Dosing | Reference |

|---|---|---|---|

| Tmax | ~1 hour | 30 mg/kg (oral) | [7] |

| Cmax | 990 nM | 30 mg/kg (oral) | [7] |

| T1/2 (half-life) | 1.7 hours | 30 mg/kg (oral) |[7] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the activity of this compound.

Protocol: Western Blot for ULK1 Activity

This assay measures the ability of this compound to inhibit the phosphorylation of direct ULK1 substrates.

-

Cell Culture & Treatment: Plate pancreatic cancer cells (e.g., MiaPaca2, Panc1) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 25 µM) or DMSO vehicle control for 1 hour.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel and perform electrophoresis.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include: p-ATG13, p-Beclin-1, total ATG13, total ULK1, and β-actin (loading control).

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Protocol: Autophagy Flux Assay (LC3-mCherry-EGFP)

This fluorescence-based assay monitors the completion of the autophagy process (flux) by tracking the fate of the LC3 protein.

-

Cell Line: Use a pancreatic cancer cell line stably expressing the tandem mCherry-EGFP-LC3 reporter construct.

-

Treatment: Plate cells in a 96-well plate. Pre-treat with this compound (e.g., 10 µM) or DMSO for 2 hours.

-

Induction: Induce autophagy by adding an mTOR inhibitor (e.g., AZD8055, INK128) or a chemotherapeutic agent (e.g., Gemcitabine, Trametinib).

-

Live-Cell Imaging: Monitor the cells using an automated live-cell imaging system (e.g., Incucyte) over 24-48 hours, capturing both green (EGFP) and red (mCherry) fluorescence.

-

Analysis: In non-acidic autophagosomes, both EGFP and mCherry fluoresce (yellow puncta). Upon fusion with the acidic lysosome, the EGFP signal is quenched, leaving only mCherry fluorescence (red puncta). Autophagic flux is quantified by the ratio of red-only puncta to yellow puncta, or by analyzing the overall GFP/mCherry signal ratio per cell. An increase in this ratio indicates inhibition of flux.

Protocol: Cell Viability and Synergy Analysis

This protocol determines the IC50 of this compound and its synergistic potential with other drugs.

-

Plating: Seed pancreatic cancer cells or PDOs in 96-well plates.

-

Dosing Matrix: For synergy analysis, create a dose matrix of this compound and the combination drug (e.g., Trametinib). Include single-agent dose responses and a vehicle control.

-

Incubation: Treat cells for an appropriate duration (e.g., 72 hours for cell lines, 5 days for organoids).

-

Viability Readout: Measure cell viability using a reagent such as CellTiter-Glo® (measures ATP) or by staining with crystal violet.

-

Data Analysis:

-

IC50 Calculation: For single-agent treatments, plot dose-response curves and calculate IC50 values using non-linear regression.

-

Synergy Scoring: For combination treatments, use software like Combenefit to calculate synergy scores (e.g., Loewe, Bliss, HSA models) and generate synergy matrices.

-

Conclusion and Future Directions

This compound is a highly promising, potent, and specific inhibitor of the autophagy initiation kinase ULK1. Preclinical data strongly supports its potential in pancreatic cancer, a disease critically dependent on autophagy for survival and therapeutic resistance. Key attributes include:

-

Direct and potent inhibition of a key node in the autophagy pathway.

-

Demonstrated synergy with clinically relevant MEK inhibitors and chemotherapies.

-

A novel mechanism for enhancing anti-tumor immunity by modulating MHC-I presentation.

Future research should focus on comprehensive in vivo studies in orthotopic and genetically engineered mouse models of PDAC to validate these findings. Further exploration of its combination with immunotherapy is highly warranted. The favorable pharmacokinetic profile and potent activity of this compound position it as a strong candidate for clinical development in pancreatic cancer and potentially other autophagy-dependent malignancies.

References

- 1. Inhibition of autophagy attenuates pancreatic cancer growth independent of TP53/TRP53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Targeting of Autophagy in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. google.com [google.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Synergistic Dance of SBP-7455 and PARP Inhibitors: A Technical Deep Dive into a Novel Anti-Cancer Strategy

For Immediate Release

LA JOLLA, CA – A groundbreaking study has elucidated the powerful synergistic relationship between SBP-7455, a potent dual inhibitor of ULK1/2 autophagy kinases, and PARP (Poly (ADP-ribose) polymerase) inhibitors, offering a promising new therapeutic avenue for treating aggressive cancers such as triple-negative breast cancer (TNBC). This in-depth technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and future implications of this combination therapy for researchers, scientists, and drug development professionals.

The central finding of the research is that this compound effectively undermines a key survival mechanism in cancer cells that is often induced by PARP inhibitor treatment. PARP inhibitors, a class of drugs that block a crucial DNA repair pathway, can trigger a protective cellular recycling process known as autophagy. This compound, by inhibiting the ULK1 and ULK2 kinases that initiate autophagy, prevents this pro-survival response, leading to a significant enhancement of the cancer-killing effects of PARP inhibitors.

Unveiling the Mechanism: A Two-Pronged Attack on Cancer Cells

The synergy between this compound and PARP inhibitors hinges on the principle of synthetic lethality, a phenomenon where the simultaneous disruption of two cellular pathways is fatal to a cell, while the disruption of either pathway alone is not.

-

PARP Inhibition and DNA Damage: PARP inhibitors function by trapping PARP enzymes on DNA at sites of single-strand breaks. This prevents the repair of these breaks, which are then converted into more lethal double-strand breaks during DNA replication. In cancers with pre-existing defects in double-strand break repair (such as those with BRCA1/2 mutations), the accumulation of these breaks leads to genomic instability and cell death.

-

Autophagy as a Survival Response: As a response to the stress and DNA damage induced by PARP inhibitors, cancer cells can activate autophagy. This process allows cells to degrade and recycle their own components to generate energy and essential building blocks, thereby promoting survival and resistance to therapy.

-

This compound Blocks the Escape Route: this compound, a potent and orally bioavailable dual inhibitor of ULK1 and ULK2, effectively shuts down this autophagic survival pathway at its initiation step. By preventing the formation of autophagosomes, this compound ensures that the cancer cells cannot mitigate the damage inflicted by the PARP inhibitor, leading to a synergistic increase in cell death.

This intricate interplay is visualized in the signaling pathway diagram below.

SBP-7455: A Technical Guide on its Impact on Cancer Cell Metabolism via Autophagy Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SBP-7455 is a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation.[1][2][3] Primarily investigated in the context of triple-negative breast cancer (TNBC) and pancreatic cancer, its mechanism of action centers on the blockade of autophagic flux.[1][4][5][6] While direct, comprehensive studies detailing the specific effects of this compound on cancer cell metabolism are not extensively published, its profound impact on autophagy allows for a well-reasoned analysis of its likely metabolic consequences. Autophagy is a critical catabolic process that provides cancer cells with a source of recycled metabolites, particularly under conditions of metabolic stress. By inhibiting autophagy, this compound is hypothesized to disrupt this crucial survival mechanism, leading to metabolic crisis and enhanced cancer cell death, especially in combination with other anticancer agents. This guide will delve into the known mechanism of this compound, the intricate relationship between autophagy and cancer cell metabolism, and the probable effects of this compound on metabolic pathways such as glycolysis and oxidative phosphorylation. Detailed experimental protocols to investigate these effects are also provided.

Core Mechanism of Action: ULK1/2 Inhibition and Blockade of Autophagic Flux

This compound functions as a highly selective inhibitor of the serine/threonine kinases ULK1 and ULK2.[1][2] These kinases are central to the initiation of autophagy, a cellular recycling process that degrades damaged organelles and misfolded proteins to maintain homeostasis and support survival under stress.[1][3] In cancer, autophagy is often upregulated to meet the high metabolic demands of rapid proliferation and to survive the harsh tumor microenvironment.[7]

The inhibitory activity of this compound on ULK1/2 has been quantified in various assays:

| Assay Type | Target | IC50 | Cell Line/System | Reference |

| ADP-Glo Assay | ULK1 | 13 nM | In vitro | [2] |

| ADP-Glo Assay | ULK2 | 476 nM | In vitro | [2] |

| Cell Growth Inhibition | - | 0.3 µM | MDA-MB-468 | [2] |

This compound has been shown to effectively inhibit the phosphorylation of downstream targets of ULK1, such as Beclin1 and Vps34, leading to a halt in the formation of autophagosomes.[1][4] This blockade of autophagic flux is particularly effective in cancer cells that are dependent on autophagy for survival.[1][3]

Figure 1: Mechanism of this compound in inhibiting the autophagy initiation complex.

The Interplay of Autophagy and Cancer Cell Metabolism

Cancer cells exhibit profound metabolic reprogramming, famously characterized by the Warburg effect, where cells favor aerobic glycolysis over oxidative phosphorylation for energy production, even in the presence of oxygen.[8][9] This metabolic shift supports the anabolic demands of rapid cell growth.[7][10] Autophagy plays a critical role in sustaining this altered metabolic state.

Under metabolic stress, such as nutrient deprivation or hypoxia, autophagy is induced to:

-

Provide Fuel for the TCA Cycle: Degradation of cellular components provides amino acids, fatty acids, and other substrates that can be funneled into the tricarboxylic acid (TCA) cycle to maintain ATP production through oxidative phosphorylation.[11][12]

-

Support Glycolysis: Autophagy can help maintain glycolytic flux by recycling components necessary for glycolytic enzymes and by providing building blocks for nucleotide and amino acid synthesis.[9]

-

Mitigate Oxidative Stress: By clearing damaged mitochondria (a process known as mitophagy), autophagy reduces the production of reactive oxygen species (ROS), which can be a toxic byproduct of oxidative phosphorylation.

Figure 2: The role of autophagy in supplying substrates for cancer cell metabolism.

Postulated Effects of this compound on Cancer Cell Metabolism

By inhibiting autophagy, this compound is expected to induce a state of metabolic crisis in cancer cells, particularly those under stress or with high metabolic demands. The anticipated effects include:

-

Impaired Oxidative Phosphorylation: Deprived of the recycled substrates from autophagy, cancer cells may exhibit a reduced capacity for oxidative phosphorylation, leading to decreased ATP production and increased reliance on glycolysis.

-

Enhanced Glycolytic Stress: While cancer cells may attempt to compensate by upregulating glycolysis, the lack of recycled building blocks for biosynthesis could lead to an imbalance and ultimately, metabolic collapse.

-

Increased Oxidative Stress: The accumulation of damaged mitochondria due to blocked mitophagy would lead to increased ROS production, causing cellular damage and potentially triggering apoptosis.

-

Sensitization to Metabolic Inhibitors: this compound may synergize with drugs that target other metabolic pathways. For instance, combining this compound with a glycolysis inhibitor could create a synthetic lethal scenario for cancer cells.

These hypotheses are supported by the synergistic cytotoxicity observed between this compound and PARP inhibitors like olaparib.[1][3][13][14] PARP inhibitors induce DNA damage, a cellular stress that upregulates protective autophagy. By blocking this survival pathway with this compound, the cancer cells become more susceptible to the cytotoxic effects of PARP inhibition.[1][4]

Figure 3: Hypothesized metabolic consequences of this compound treatment.

Experimental Protocols for Investigating Metabolic Effects

To validate the hypothesized metabolic effects of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

Objective: To quantify the direct effects of this compound on the metabolic phenotype of cancer cell lines.

Cell Lines: A panel of cancer cell lines, including those known to be autophagy-dependent (e.g., TNBC lines like MDA-MB-468) and appropriate controls.

Experimental Workflow:

Figure 4: Workflow for in vitro metabolic analysis of this compound's effects.

Detailed Protocols:

-

Seahorse XF Analysis:

-

Cell Seeding: Plate cancer cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

-

Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

-

Mitochondrial Stress Test: Measure the Oxygen Consumption Rate (OCR) at baseline and after sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Glycolysis Stress Test: Measure the Extracellular Acidification Rate (ECAR) at baseline and after sequential injections of glucose, oligomycin, and 2-deoxyglucose (2-DG) to determine glycolysis, glycolytic capacity, and glycolytic reserve.

-

-

Glucose Uptake Assay:

-

Treatment: Treat cells with this compound as described above.

-

Incubation with 2-NBDG: Wash cells and incubate with a fluorescent glucose analog, 2-NBDG, in glucose-free medium for 30-60 minutes.

-

Analysis: Wash away excess 2-NBDG and measure the fluorescence intensity using a flow cytometer or fluorescence plate reader.

-

-

Lactate Production Assay:

-

Sample Collection: Collect the cell culture medium from this compound-treated and control cells.

-

Lactate Measurement: Use a commercially available lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

-

Normalization: Normalize the lactate concentration to the cell number or total protein content.

-

-

ATP Quantification:

-

Cell Lysis: Lyse the this compound-treated and control cells.

-

Luciferase Assay: Use a luciferase-based ATP assay kit, where the light produced is proportional to the ATP concentration.

-

Measurement: Measure luminescence using a luminometer.

-

-

ROS Detection:

-

Treatment: Treat cells with this compound.

-

Staining: Incubate cells with a ROS-sensitive fluorescent probe, such as DCFDA.

-

Analysis: Measure the fluorescence intensity using flow cytometry or fluorescence microscopy.

-

In Vivo Studies

Objective: To assess the impact of this compound on tumor metabolism in a living organism.

Model: Xenograft or patient-derived xenograft (PDX) models of relevant cancers (e.g., TNBC) in immunocompromised mice.

Methodology:

-

Metabolic Imaging: Techniques like Positron Emission Tomography (PET) with 18F-fluorodeoxyglucose (FDG-PET) can be used to visualize and quantify glucose uptake in tumors of mice treated with this compound versus a vehicle control.

-

Ex Vivo Metabolomics: Tumors can be excised from treated and control animals and subjected to mass spectrometry-based metabolomics to obtain a comprehensive profile of metabolic changes induced by this compound.

Conclusion and Future Directions

This compound is a promising therapeutic agent that targets the fundamental survival mechanism of autophagy in cancer cells. While its primary characterization has been in the context of autophagy inhibition and synergy with DNA-damaging agents, its impact on cancer cell metabolism is a critical and underexplored area. The logical inference, based on the established role of autophagy in fueling cancer cell metabolism, is that this compound will disrupt metabolic homeostasis, leading to energy crisis and cell death. The experimental protocols outlined in this guide provide a roadmap for rigorously testing this hypothesis. Future research should focus on elucidating the precise metabolic vulnerabilities created by this compound treatment, which could unveil novel rational combination therapies that co-target autophagy and metabolic pathways for enhanced anti-cancer efficacy.

References

- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. The role of glycolysis in tumorigenesis: From biological aspects to therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Strategies Targeting Aerobic Glycolysis in Cancer and Dynamic Monitoring of Associated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Autophagy by Glycolysis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Targeting Oxidative Phosphorylation Reverses Drug Resistance in Cancer Cells by Blocking Autophagy Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

Preclinical Profile of SBP-7455: A Dual ULK1/2 Inhibitor for Triple-Negative Breast Cancer

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical findings for SBP-7455, a potent and orally bioavailable dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. The data presented herein supports the therapeutic potential of this compound, particularly in the context of triple-negative breast cancer (TNBC), both as a monotherapy and in combination with other anticancer agents. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and preclinical validation of novel autophagy inhibitors.

Core Findings at a Glance

This compound demonstrates significant preclinical activity, characterized by potent enzymatic inhibition of ULK1 and ULK2, leading to the blockade of autophagy, reduced cancer cell viability, and synergistic effects with PARP inhibitors. The following sections provide a detailed examination of the quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The preclinical development of this compound has yielded key quantitative metrics that underscore its potency and favorable pharmacokinetic profile. These data are summarized in the tables below for clear comparison.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Cell Line | IC50 | Reference |

| ADP-Glo Kinase Assay | ULK1 | - | 13 nM | [1] |

| ADP-Glo Kinase Assay | ULK2 | - | 476 nM | [1] |

| Cell Viability Assay | - | MDA-MB-468 | 0.3 µM (72h) | [1] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Cmax | 990 nM | 30 mg/kg (oral) | [1] |

| Tmax | ~1 hour | 30 mg/kg (oral) | [1] |

| T1/2 | 1.7 hours | 30 mg/kg (oral) | [1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

ULK1/2 Kinase Activity Assay (ADP-Glo™)

The enzymatic activity of ULK1 and ULK2 and the inhibitory potential of this compound were quantified using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction.

Protocol:

-

Reaction Setup: Kinase reactions are set up in a multiwell plate format. Each reaction contains the respective kinase (ULK1 or ULK2), a suitable substrate (e.g., a generic kinase substrate or a specific ULK1/2 substrate), and ATP in a kinase reaction buffer.

-

Compound Incubation: this compound, at varying concentrations, is added to the reaction wells. Control wells receive a vehicle control (e.g., DMSO).

-

Kinase Reaction Initiation: The reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

ATP Depletion: Following the kinase reaction, ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. This step is crucial to prevent interference from the unconsumed ATP in the subsequent luminescence step. The plate is incubated for a further 40 minutes at room temperature.

-

ADP to ATP Conversion and Luminescence Generation: Kinase Detection Reagent is added to each well. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.

-

Signal Detection: The luminescence is measured using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, inversely proportional to the inhibitory activity of this compound. IC50 values are calculated from the dose-response curves.

Cell Viability Assay (CellTiter-Glo®)